N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Description
N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Reactivity
Research on the synthesis of key intermediates for the production of β-lactam antibiotics demonstrates the intricate chemical reactions involved in creating complex molecules, which could be relevant for understanding the synthetic pathways that might be employed for the compound (Cainelli, Galletti, & Giacomini, 1998). Additionally, studies on the chemoselective acetylation of 2-aminophenol for the synthesis of antimalarial drugs intermediates highlight the importance of chemical reactivity and process optimization in drug development (Magadum & Yadav, 2018).
Biological Activities and Applications
Research on compounds with similar complex structures, such as various pyrimidine derivatives, often focuses on their potential biological activities. For instance, studies on the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives against cancer cell lines reveal potential applications in developing new anticancer agents (Al-Sanea et al., 2020). Similarly, the development of radioligands for imaging translocator proteins with PET highlights the use of complex molecules in diagnostic imaging and possibly in tracking disease progression or response to therapy (Dollé et al., 2008).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-18-9-11-20(12-10-18)27-22(30)16-29-15-21(19-7-5-4-6-8-19)23-24(29)25(31)28(17-26-23)13-14-32-2/h4-12,15,17H,3,13-14,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVSSGEVHOQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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